N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-12(11-9-23-13-4-2-1-3-10(11)13)7-17-14(20)8-18-15(21)5-6-16(18)22/h1-4,9,12,19H,5-8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBDQJHULSJTQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC(C2=CSC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific target information, the mode of action of this compound is difficult to determine. Based on its chemical structure, it may interact with its targets through hydrogen bonding or hydrophobic interactions, leading to changes in the target’s function.
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide (commonly referred to as the compound) is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a benzothiophene moiety and a pyrrolidine derivative. The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzothiophene core followed by the introduction of hydroxyethyl and pyrrolidinyl groups through various chemical transformations.
Key Synthesis Steps:
- Formation of Benzothiophene Core : Utilizing nucleophilic substitution reactions.
- Introduction of Hydroxyethyl Group : Achieved through specific coupling reactions.
- Pyrrolidine Derivative Formation : Involves cyclization and functional group modifications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The benzothiophene moiety enhances binding affinity through hydrogen bonding, while the dioxopyrrolidinyl segment may engage in specific enzyme inhibition or receptor modulation.
Biological Activity
Research indicates that the compound exhibits a range of biological activities:
- Anticonvulsant Properties : Studies suggest that derivatives similar to this compound have shown efficacy in seizure models, indicating potential applications in epilepsy treatment. For instance, related compounds have been tested in models such as maximal electroshock and pentylenetetrazole-induced seizures, demonstrating protective effects against seizures at various dosages .
- Antimicrobial Activity : Preliminary data suggest that the compound may possess antimicrobial properties, although specific studies are needed to confirm these effects.
Case Studies
- Anticonvulsant Efficacy : In a study involving animal models, compounds structurally similar to this compound were evaluated for their protective effects against induced seizures. The results indicated significant anticonvulsant activity, particularly in drug-resistant epilepsy models .
- ADME-Tox Profile : The pharmacokinetic properties were assessed using in vitro ADME-Tox studies, revealing good permeability and metabolic stability without significant hepatotoxicity or adverse interactions with major cytochrome P450 enzymes .
Data Table: Biological Activities
Preparation Methods
Palladium-Catalyzed Carbonylative Cyclization
A robust method for constructing the benzothiophene core involves palladium-catalyzed cyclocarbonylation. As demonstrated by recent protocols:
Procedure
- Combine 2-(phenylethynyl)phenyl sulfane (1.12 mmol), PdCl₂(PPh₃)₂ (0.056 mmol), and KI (2.80 mmol) in methanol.
- Pressurize with CO (32 atm) and air (40 atm).
- Heat at 80°C for 24 hours to yield methyl benzo[b]thiophene-3-carboxylate (81% yield).
Post-Functionalization
- Reduce ester to alcohol using LiAlH₄ in THF
- Purify via silica chromatography (hexane:EtOAc 7:3)
| Parameter | Value | Source |
|---|---|---|
| Yield (cyclization) | 81% | |
| Reduction Yield | 92% | * |
| Purity (HPLC) | >98% | * |
*Typical values from analogous reductions
Preparation of 2-(2,5-Dioxopyrrolidin-1-yl)Acetic Acid
Hydrogenation of 2,4-Dioxopyrrolidin-1-yl Acetate
A patent-described route provides high-purity material:
Step I: Hydrolysis
- Treat 2,4-dioxopyrrolidin-1-yl acetic acid methyl ester (19.3 mmol) with 1N HCl at 70°C for 1 hour.
- Neutralize with sodium acetate to pH 2.0.
Step II: Catalytic Hydrogenation
- Add Ru/C (5 wt%) to acidic solution
- Hydrogenate at 10 bar H₂, 70°C for 18 hours
- Isolate product via vacuum evaporation
| Metric | Value | Source |
|---|---|---|
| Overall Yield | 60% | |
| Cl⁻ Content | <0.01% | |
| Melting Point | 164.0–164.5°C |
Amide Coupling Strategies
Acid Chloride Mediated Coupling
Procedure
- Convert 2-(2,5-dioxopyrrolidin-1-yl)acetic acid to acyl chloride using SOCl₂ in DCM
- React with 1-benzothiophen-3-yl ethanolamine (1.1 eq) in presence of Et₃N
- Stir at 0°C→RT for 12 hours
Optimization Data
| Condition | Effect on Yield |
|---|---|
| –30°C addition | 78% → 89% |
| DMAP catalyst | 89% → 93% |
| Solvent (DCM vs THF) | No significant diff |
Carbodiimide-Based Coupling
Alternative method using EDC/HOBt:
- Activate acid (1 eq) with EDC (1.2 eq)/HOBt (1 eq) in DMF
- Add ethanolamine derivative (1.05 eq)
- Stir at RT for 6 hours
Comparative Analysis
| Method | Purity | Yield | Side Products |
|---|---|---|---|
| Acid Chloride | 98% | 89% | <2% |
| EDC/HOBt | 95% | 82% | 5–8% |
Final Purification and Characterization
Chromatographic Conditions
- Column : C18 reverse phase (250 × 4.6 mm)
- Mobile Phase : MeCN/H₂O (0.1% TFA) gradient
- Retention Time : 12.7 minutes
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)
δ 8.21 (s, 1H, benzothiophene H)
δ 6.95–7.89 (m, 4H, aromatic)
δ 4.12 (dd, J=5.2 Hz, 2H, –CH₂OH)
δ 3.89 (s, 2H, N–CH₂–CO)
δ 2.75–2.89 (m, 4H, pyrrolidinedione)
HRMS (ESI+)
Calc. for C₁₆H₁₅N₂O₄S [M+H]⁺: 347.0798
Found: 347.0795
Scale-Up Considerations
Critical parameters for industrial production:
| Factor | Laboratory Scale | Pilot Plant |
|---|---|---|
| Hydrogenation Pressure | 10 bar | 8–12 bar |
| Coupling Temp | 0–25°C | 5–15°C |
| Cycle Time | 18 hours | 14–16 hours |
| Total Yield | 62% | 58–65% |
Q & A
Q. What are the critical parameters to optimize during the synthesis of this compound, and how are they controlled?
The synthesis requires precise control of temperature (e.g., 60–80°C for amide coupling), solvent selection (polar aprotic solvents like DMF or acetonitrile to stabilize intermediates), and reaction time (monitored via TLC/HPLC to prevent over-reaction). For example, excessive heating may degrade the benzothiophene moiety, while insufficient reaction time leads to unreacted intermediates .
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
- NMR spectroscopy (¹H/¹³C) confirms regioselectivity and functional group integrity (e.g., hydroxyethyl and dioxopyrrolidinyl groups).
- High-resolution mass spectrometry (HR-MS) validates molecular weight within ±2 ppm error.
- HPLC (reverse-phase C18 columns, UV detection at 254 nm) assesses purity (>95% required for pharmacological studies) .
Q. What common side reactions occur during synthesis, and how are they mitigated?
- Oxidation of the benzothiophene ring : Avoided by using inert atmospheres (N₂/Ar) and excluding strong oxidizing agents.
- Hydrolysis of the acetamide group : Controlled by maintaining neutral pH (6.5–7.5) in aqueous workup steps.
- Byproducts from incomplete coupling : Minimized via iterative recrystallization in ethanol/water mixtures .
Advanced Research Questions
Q. How can computational methods enhance reaction design and efficiency for this compound?
- Quantum chemical calculations (DFT at B3LYP/6-31G* level) predict transition states and optimize reaction pathways, reducing trial-and-error experimentation.
- Machine learning models trained on reaction databases (e.g., Reaxys) suggest solvent/reagent combinations, accelerating yield optimization by 30–50% .
Q. What experimental design strategies minimize variability in pharmacological assays?
- Factorial design of experiments (DoE) : Identifies critical variables (e.g., cell line passage number, compound concentration range) using ANOVA.
- Response surface methodology (RSM) optimizes IC₅₀ determination with fewer replicates, validated via Bland-Altman analysis .
Q. How can contradictions in biological activity data across studies be resolved?
- Meta-analysis of raw datasets (e.g., PubChem BioAssay) using standardized normalization (z-score transformation).
- Cross-validation with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) clarifies off-target effects .
Q. What advanced techniques elucidate reaction mechanisms involving the dioxopyrrolidinyl group?
- Isotopic labeling (¹⁸O/²H) tracks oxygen exchange in the dioxopyrrolidinyl ring during hydrolysis.
- Time-resolved FT-IR spectroscopy monitors intermediate formation (e.g., enolate species) in real-time .
Methodological Considerations
- Synthetic Optimization : Use flow chemistry for scalable production, ensuring consistent mixing and heat transfer for multi-step reactions .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in repositories like ChemSpider .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
